![molecular formula C11H10O2S B2492923 Spiro[chromane-2,3'-thietan]-4-one CAS No. 1823366-69-3](/img/structure/B2492923.png)
Spiro[chromane-2,3'-thietan]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[chromane-2,3’-thietan]-4-one is a spirocyclic compound characterized by a unique structure where a chromane ring is fused with a thietan ring at a single spiro atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-2,3’-thietan]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing both chromane and thietan moieties. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is displaced by a nucleophile, leading to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro[chromane-2,3’-thietan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-2,3’-thietan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the thietan ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted spirocyclic compounds, each with distinct chemical and physical properties .
Scientific Research Applications
Chemistry
In chemistry, spiro[chromane-2,3’-thietan]-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of spiro[chromane-2,3’-thietan]-4-one exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development .
Medicine
In medicine, spiro[chromane-2,3’-thietan]-4-one and its derivatives are explored for their therapeutic potential. Their ability to interact with biological targets such as enzymes and receptors makes them promising candidates for drug discovery .
Industry
In the industrial sector, spiro[chromane-2,3’-thietan]-4-one is used in the development of advanced materials. Its unique spirocyclic structure imparts desirable properties such as stability and reactivity, making it useful in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of spiro[chromane-2,3’-thietan]-4-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved in these interactions are often studied using computational and experimental techniques to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,3’-isochromane]: Similar in structure but with an isochromane ring instead of a thietan ring.
Spiro[chromane-2,3’-cyclohexane]: Contains a cyclohexane ring instead of a thietan ring.
Spiro[chromane-2,3’-oxirane]: Features an oxirane ring in place of the thietan ring.
Uniqueness
Spiro[chromane-2,3’-thietan]-4-one is unique due to the presence of the thietan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thietan ring contributes to its unique electronic properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
spiro[3H-chromene-2,3'-thietane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c12-9-5-11(6-14-7-11)13-10-4-2-1-3-8(9)10/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZAWJGLNCUOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC13CSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

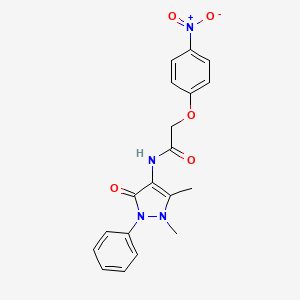
![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)
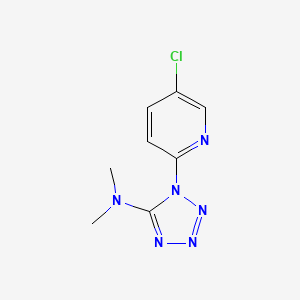
![(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2492846.png)

![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)
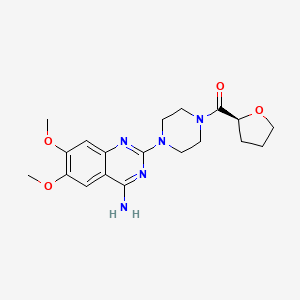
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2492853.png)
![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2492854.png)
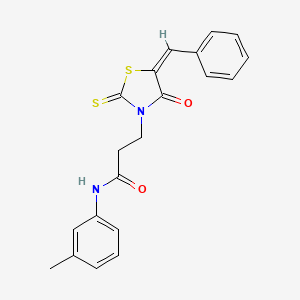
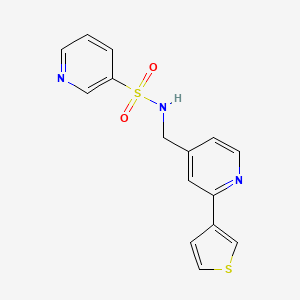
![1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2492862.png)
![1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2492863.png)
